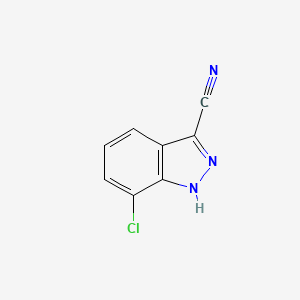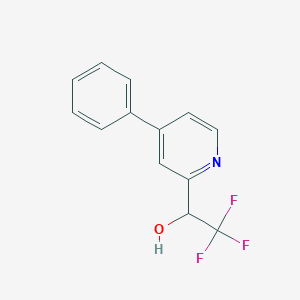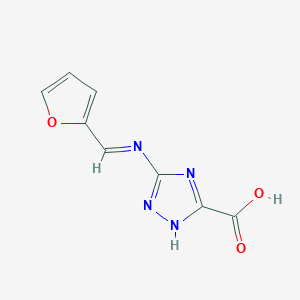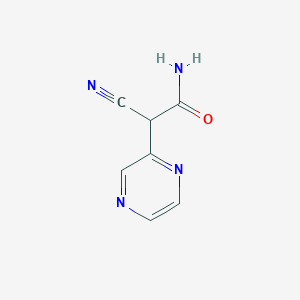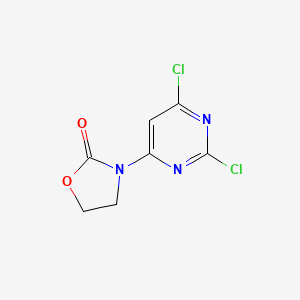![molecular formula C20H45N3 B13093549 N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is an organic compound with the molecular formula C20H45N3. It is a clear liquid that ranges in color from light orange to yellow to green. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with butyl halides under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to facilitate the substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of multiple amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Applications De Recherche Scientifique
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can donate electron pairs, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’‘,N’'-Tetraethyldiethylenetriamine
- N,N,N’‘,N’'-Tetramethyldiethylenetriamine
- N,N,N’‘,N’'-Tetra-n-propyldiethylenetriamine
Uniqueness
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is unique due to its larger butyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it distinct from its smaller alkyl group counterparts, offering different properties and applications .
Propriétés
Formule moléculaire |
C20H45N3 |
|---|---|
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3/c1-5-9-13-21-14-18-23(17-12-8-4)20-19-22(15-10-6-2)16-11-7-3/h21H,5-20H2,1-4H3 |
Clé InChI |
OYPYPCMBTYFGKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCN(CCCC)CCN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



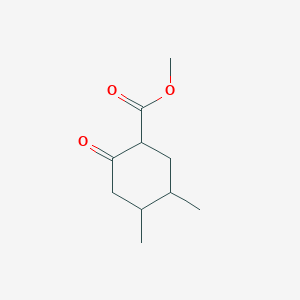
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
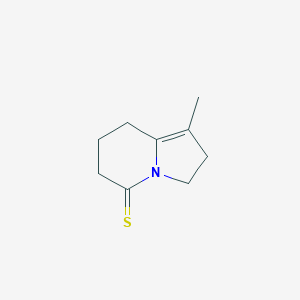
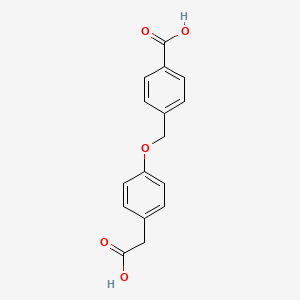

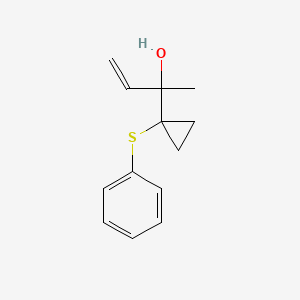
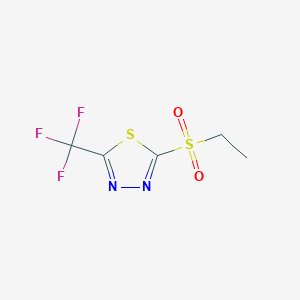
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
